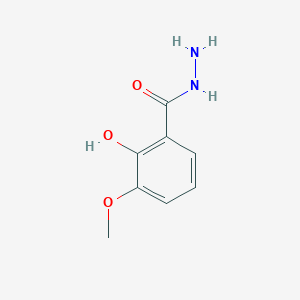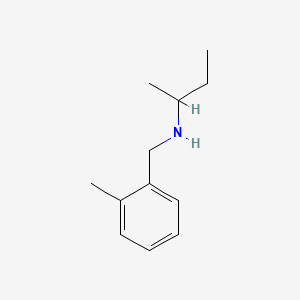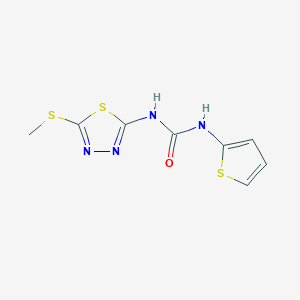![molecular formula C22H23ClN4OS B2675149 2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 1189860-75-0](/img/structure/B2675149.png)
2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re asking about is a complex organic molecule. It contains a triazaspiro[4.5]decane ring, which is a type of spirocyclic compound (a compound with two rings that share a single atom). It also has a thioacetamide group and a phenyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]decane ring and the attachment of the thioacetamide and phenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s used. Common reactions for similar compounds might include substitutions, additions, or eliminations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this (such as its melting point, boiling point, solubility, and stability) can be determined using various laboratory techniques .Applications De Recherche Scientifique
ORL1 Receptor Agonists
Compounds with structures similar to 2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide have been studied for their potential as ORL1 (orphanin FQ/nociceptin) receptor agonists. These compounds have shown high affinity for the human ORL1 receptor and exhibit selective activity against opioid receptors. They have been identified as full agonists in biochemical assays, indicating potential in pain management research (Röver et al., 2000).
Antifungal and Plant Growth Regulating Activities
Certain triazole compounds containing thioamide groups, structurally related to the compound , have shown both antifungal activities and plant growth regulating properties. These findings suggest potential agricultural applications for similar compounds (Li Fa-qian et al., 2005).
Antiviral Properties
Similar compounds have been evaluated for their antiviral properties. For instance, analogs with changes in the triazaspirodecan structure have shown significant antiviral effects, particularly in the treatment of diseases like Japanese encephalitis. This suggests a potential application in developing antiviral drugs (Joydeep Ghosh et al., 2008).
Anticancer and Antidiabetic Properties
Spirothiazolidine analogs, which share structural features with the compound , have been developed for their anticancer and antidiabetic properties. Some of these compounds have shown significantly higher activity against certain cancer cell lines and have exhibited potential as inhibitors of alpha-amylase and alpha-glucosidase, important in diabetes treatment (Flefel et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-9-17(23)10-8-16)21(26-22)29-15-19(28)24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMCFHADHENMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675066.png)
![ethyl 10'-methoxy-4'-phenyl-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2675068.png)





![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2675082.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2675084.png)


![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)
